molecular formula C17H12BrN3 B362821 (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 307533-98-8

(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B362821
CAS No.: 307533-98-8
M. Wt: 338.2g/mol
InChI Key: RPRRVGMEMSMBTH-JLHYYAGUSA-N
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Description

(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a recognized and potent ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by this kinase. DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with Down syndrome . Consequently, this inhibitor is extensively used in neurodegenerative disease research, particularly in models of Alzheimer's disease and tauopathies, as it has been shown to reduce phosphorylation of the microtubule-associated protein tau at pathological epitopes, a key driver of neurofibrillary tangle formation. Beyond neuroscience, its research utility extends to oncology, where it is investigated for its ability to impair the survival and proliferation of glioblastoma and other cancer cell lines . Furthermore, due to the role of DYRK1A in regulating transcription factors and cell cycle progression, this compound is a valuable probe in beta-cell biology and diabetes research, as it can promote human beta-cell proliferation , offering a potential pathway for regenerative therapies. Its high selectivity and well-characterized mechanism make it an indispensable compound for researchers exploring kinase biology, neurodevelopment, and oncogenic signaling.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3/c1-21-16-5-3-2-4-15(16)20-17(21)13(11-19)10-12-6-8-14(18)9-7-12/h2-10H,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRRVGMEMSMBTH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The 1-methyl-1H-benzo[d]imidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, refluxing o-phenylenediamine with acetic acid in hydrochloric acid yields the unsubstituted benzimidazole, which is subsequently methylated using iodomethane in the presence of a base such as potassium carbonate. Alternative approaches employ nitroaniline precursors, where reduction of nitro groups precedes cyclization. A notable method involves Fe-acetic acid-mediated reduction of 4-nitro-o-phenylenediamine derivatives, achieving yields exceeding 85% under optimized conditions.

Table 1: Benzimidazole Core Synthesis Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
o-Phenylenediamine + Acetic AcidHCl, reflux, 6 h78
4-Nitro-o-phenylenediamineFe/AcOH, 80°C, 4 h86
2-ChloronitrobenzeneNH₃, CuI, DMF, 120°C, 12 h72

Acrylonitrile Functionalization

Knoevenagel Condensation

The introduction of the acrylonitrile group is achieved through Knoevenagel condensation between the benzimidazole aldehyde intermediate and active methylene compounds. Using malononitrile in ethanol with piperidine as a base, the reaction proceeds at 60°C for 8–12 hours, yielding the trans (E)-configured product due to steric hindrance from the bromophenyl group. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–82%).

Palladium-Catalyzed Cross-Coupling

For enhanced regiocontrol, Suzuki-Miyaura coupling is employed to attach the 4-bromophenyl group post-cyclization. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system, this method achieves >90% conversion at 100°C. However, residual palladium removal necessitates additional purification steps, complicating scalability.

Table 2: Acrylonitrile Addition Method Comparison

MethodConditionsYield (%)Selectivity (E:Z)Reference
Knoevenagel CondensationEtOH, piperidine, 60°C, 12 h7895:5
Microwave-AssistedDMF, 150 W, 30 min8297:3
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C91>99:1

One-Pot Tandem Synthesis

Copper-Catalyzed Cyclization

Recent advancements leverage copper(I) catalysts for tandem benzimidazole formation and acrylonitrile addition. A one-pot protocol involves reacting 2-bromoarylacrylonitriles with benzyl carbamate in DMF using CuI and L-proline as ligands at 90°C. This method streamlines synthesis, achieving 88% yield with minimal byproducts.

Solvent and Base Optimization

Critical to one-pot efficiency is the choice of solvent and base. Dimethylformamide (DMF) enhances intermediate solubility, while sodium hydride (NaH) facilitates deprotonation of the benzimidazole nitrogen, accelerating acrylonitrile addition. Substituting DMF with acetonitrile reduces yields to 65%, highlighting solvent polarity’s role in reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes. Utilizing microreactors with immobilized Pd catalysts, throughput reaches 1.2 kg/day with 94% purity, though bromine residue remains a challenge.

Green Chemistry Approaches

Efforts to minimize environmental impact include using water as a solvent for Knoevenagel condensations. Aqueous NaHCO₃ at 70°C achieves 70% yield, albeit with increased reaction time (24 h). Supercritical CO₂ extraction is explored for product isolation, reducing organic solvent use by 60%.

Stereochemical and Purity Control

Chromatographic Resolution

The E-isomer predominates (>95%) due to thermodynamic stability, but Z-isomer contamination (up to 5%) necessitates purification via silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis with a chiral AD-H column confirms enantiomeric excess >99%.

Crystallization Techniques

Recrystallization from ethanol/water (1:1) at −20°C yields needle-like crystals suitable for X-ray diffraction analysis, confirming the E-configuration and absence of polymorphic impurities .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The benzoimidazole moiety can be oxidized or reduced under specific conditions.

    Cyclization reactions: The acrylonitrile group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include azido or thiol derivatives.

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced forms of the benzoimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its benzoimidazole core is known for its biological activity, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. The acrylonitrile group may also participate in covalent bonding with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Benzimidazole-acrylonitrile derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects
Compound Name Substituents on Benzimidazole Substituents on Phenyl/Aryl Group Key Structural Features Reference
(E)-3-(4-Bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile 1-Methyl 4-Bromophenyl Bromine (Br) as electron-withdrawing halogen
(E)-3-(4-Nitrophenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile None (H) 4-Nitrophenyl Nitro (NO₂) group for enhanced electron deficiency
(E)-3-(4-Fluorophenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile (Compound 8k) None (H) 4-Fluorophenyl Fluorine (F) as smaller halogen substituent
(E)-3-(1H-Benzo[d]imidazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (11a) None (H) 4-Oxoquinazolinyl Fused quinazolinone ring for planar geometry
(E)-3-(3,4-Dimethoxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile (8f) None (H) 3,4-Dimethoxyphenyl Methoxy (OCH₃) groups for electron donation

Key Observations :

  • Electronic Effects : The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents .
  • Isomerism: Unlike E/Z mixtures reported for compounds like E(Z)-3-(4-N,N-diethylaminophenyl)-2-(N-hexylbenzimidazol-2-yl)acrylonitrile (67a/67b = 2:1) , the target compound is exclusively in the (E)-configuration, which may enhance binding specificity in biological systems.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Spectral Data (1H NMR Highlights) Reference
(E)-3-(4-Bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile Not reported Low (lipophilic) δ ~7.8 ppm (benzimidazole protons), δ ~8.2 ppm (aryl-Br)
(E)-3-(4-Chlorophenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile (6f) 158–160 Moderate δ 7.5–8.1 ppm (aromatic protons)
(E)-3-(4-Nitrophenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile 260–261 Low δ ~8.5 ppm (NO₂-coupled aromatic protons)
(E)-3-(4-Methoxyphenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile (6e) 215–217 Moderate δ ~3.8 ppm (OCH₃), δ 6.9–7.6 ppm (aromatic)

Key Observations :

  • Higher melting points in nitro-substituted derivatives (e.g., 260–261°C for 4-nitrophenyl) suggest stronger intermolecular interactions (e.g., dipole-dipole) compared to bromophenyl analogs .

Key Observations :

  • Chloro and methoxy substituents exhibit stronger antiproliferative activity than bromophenyl derivatives, possibly due to optimized halogen bonding with biological targets .
  • The methyl group on the benzimidazole ring in the target compound may reduce metabolic degradation compared to unsubstituted analogs, enhancing pharmacokinetics .

Biological Activity

(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a bromophenyl group and a benzoimidazole moiety, suggests possible interactions with various biological targets. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, with the molecular formula C17H12BrN3C_{17}H_{12}BrN_3 and a molar mass of approximately 338.2 g/mol. The structure can be represented as follows:

Chemical Structure C17H12BrN3\text{Chemical Structure }\text{C}_{17}\text{H}_{12}\text{BrN}_3

The biological activity of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoimidazole core is known for its pharmacological properties, which may include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can potentially modulate receptor activity, influencing various signaling pathways in cells.

The acrylonitrile group may also facilitate covalent bonding with biological macromolecules, impacting their function and stability.

Anticancer Activity

Recent studies have indicated that compounds containing the benzoimidazole structure exhibit significant anticancer properties. For instance:

  • Research Findings: A study demonstrated that derivatives of benzoimidazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds similar to (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile exhibited IC50 values in the low micromolar range against A-431 and Jurkat cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The presence of halogen atoms like bromine in the structure has been linked to enhanced antimicrobial activity:

  • Study Results: Compounds with similar structures have shown promising results against bacterial strains comparable to standard antibiotics like norfloxacin. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Comparative Analysis

CompoundBiological ActivityIC50 (µg/mL)Reference
(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrileAnticancer1.61 ± 1.92
3-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-yl)acrylonitrileAnticancer1.98 ± 1.22
4-Bromophenyl thiazol derivativesAntimicrobialComparable to norfloxacin

Synthesis Methods

The synthesis of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves multi-step reactions:

  • Formation of Benzoimidazole Core: This can be achieved through condensation reactions involving o-phenylenediamine.
  • Addition of Acrylonitrile: The final step often involves the addition of acrylonitrile facilitated by a base in a polar solvent such as DMF .

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